Wnt Pathway Inhibitory Potency vs. Structurally Related Piperidine Carboxamides
In a Wnt‑responsive cell‑reporter assay, a close structural analog from the same piperidine‑carboxamide series (Compound 270, carrying a distinct N‑aryl group) exhibited an EC₅₀ of 952 nM against human Wnt‑1 [1]. While the exact EC₅₀ of N‑(2‑methoxyphenyl)‑4‑((2‑methylpyrimidin‑4‑yl)oxy)piperidine‑1‑carboxamide has not been published in the same assay system, the patent literature shows that replacement of the N‑aryl cap modulates activity by 5‑ to 50‑fold [2]. This indicates that the 2‑methoxyphenyl substituent is not interchangeable and must be specifically selected based on empirical potency rank‑ordering within the series.
| Evidence Dimension | Wnt‑1 reporter gene inhibition (EC₅₀) |
|---|---|
| Target Compound Data | Not yet publicly reported in identical assay |
| Comparator Or Baseline | Close piperidine‑carboxamide analog (“Compound 270”, US10287267): EC₅₀ = 952 nM (Wnt‑1 reporter) |
| Quantified Difference | SAR trend predicts >5‑fold shift for N‑aryl variation |
| Conditions | Cell‑based Wnt luciferase reporter assay; 11‑point dose‑response (1:3 serial dilution); DMSO <0.1% |
Why This Matters
For users selecting a Wnt inhibitor for in‑vitro studies, the N‑aryl substituent is a critical potency determinant; substituting the 2‑methoxyphenyl variant with an untested analog without confirmatory data can shift EC₅₀ by an order of magnitude and compromise assay fidelity.
- [1] BindingDB entry BDBM385114 (US10287267, Compound 270). Wnt‑1 EC₅₀ = 952 nM. View Source
- [2] EP3085700B1, Example SAR Table. N‑aryl modulation of Wnt inhibitory activity. View Source
